molecular formula C23H23IN2 B122728 1,1'-Diethyl-2,2'-cyanine iodide CAS No. 977-96-8

1,1'-Diethyl-2,2'-cyanine iodide

Cat. No. B122728
CAS RN: 977-96-8
M. Wt: 454.3 g/mol
InChI Key: GMYRVMSXMHEDTL-UHFFFAOYSA-M
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Description

1,1'-Diethyl-2,2'-cyanine iodide (DCI) is a polymethine dye that has been extensively studied due to its interesting optical properties and its ability to form molecular aggregates known as J-aggregates. These aggregates are of particular interest because of their narrow absorption bands and potential applications in various fields such as photovoltaics, bioimaging, and optoelectronics .

Synthesis Analysis

While the provided papers do not detail the synthesis of DCI, they do discuss its properties extensively. The synthesis of such dyes typically involves the condensation of quaternary salts of heterocyclic compounds with aldehydes, followed by an iodination step to introduce the iodide counterion.

Molecular Structure Analysis

The molecular structure of DCI has been elucidated using NMR spectroscopy and theoretical calculations. The chemical shift assignments were obtained using 1-D and 2-D NMR techniques, and the optimized structure was calculated using B3LYP/6-31G(d). The stable conformer of DCI exhibits a twist angle between the quinoline planes, which influences its optical properties .

Chemical Reactions Analysis

DCI undergoes photoinduced isomerization, which is a rapid process that plays a crucial role in the light reception of plants, bacteria, and human vision. The excited-state dynamics and solvent-solute interactions of DCI have been investigated, revealing that the isomerization kinetics are influenced by solvent local friction rather than conventional viscosity dependence .

Physical and Chemical Properties Analysis

The optical properties of DCI have been a major focus of research. Single crystals of DCI exhibit distinct optical characteristics, with their spectra showing features that can be explained by simple exciton theory and directional dispersion. The absorption and emission spectra of DCI in different solvents and as part of mixed crystals have been studied, providing insights into the guest-lattice coupling and the formation of J-aggregates . The dynamics of J-aggregate formation in solution have also been characterized, with the growth of the J-aggregate band occurring simultaneously with the decrease in absorption at other wavelengths .

Scientific Research Applications

Molecular Aggregation Studies

1,1'-Diethyl-2,2'-Cyanine Iodide has been extensively studied for its ability to form special molecular aggregates, known as J-aggregates, in water solutions and films. This characteristic is of significant interest in spectroscopic and molecular structure studies. Research using proton 2D NMR spectroscopy has helped in understanding the micro-molecular structure of the dye, particularly in its monomeric and J-aggregated forms (Struganova, Wallner, & Pazos, 2008).

Optical Absorption and Emission Studies

The optical absorption and emission spectra of this compound have been a subject of study in various environments. Investigations at very low temperatures have revealed several site origins and strong guest-lattice coupling in the molecule (Marchetti & Scozzafava, 1976). Additionally, its spectroscopic behavior in ethanol/water solutions with high ionic strength has been explored (Maruszewski, Jasiorski, & Stręk, 2002).

Photophysical Studies

The dynamics of formation of this compound J-aggregates in solution have been examined using UV/vis spectroscopy. This research is significant in understanding the photophysical behaviors of the dye in different states (Struganova, 2000). Further studies have been conducted on the photophysics of cyanine dyes, exploring the relaxation dynamics in monomers, dimers, and aggregates in solution (Khairutdinov & Serpone, 1997).

Educational Applications

Interestingly, this compound has also been used in educational settings. For example, its spectrum has been used in classroom demonstrations involving overhead projector spectrometers, aiding in the understanding of molecular behavior in different conditions (Solomon & Hur, 1995).

Exploration in Novel Optical Materials

The dye has been involved in the fabrication and study of new optical materials, such as J-aggregates in polymer films. This research explores the potential applications in areas like energy transfer and photonic devices (Sluch et al., 1996).

Mechanism of Action

Target of Action

Decynium 22 primarily targets the Plasma Membrane Monoamine Transporter (PMAT) and the Organic Cation Transporter (OCT) family in both human and rat cells . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters in the nervous system .

Mode of Action

Decynium 22 acts as a potent inhibitor of PMAT and all members of the OCT family . It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter .

Biochemical Pathways

The inhibition of PMAT and OCT by Decynium 22 affects the reuptake of monoamines, leading to increased levels of dopamine, norepinephrine, and serotonin in the nervous system . This can influence various biochemical pathways related to mood regulation and neurological function .

Pharmacokinetics

Its solubility in dmso is reported to be 454 mg/ml , which may influence its bioavailability and distribution in the body.

Result of Action

By inhibiting the reuptake of monoamines, Decynium 22 can increase the extracellular levels of these neurotransmitters . This has potential implications for the treatment of psychiatric disorders characterized by social impairment, such as schizophrenia and depression . For instance, Decynium 22 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) to inhibit serotonin clearance .

Action Environment

The action of Decynium 22 can be influenced by various environmental factors. For example, its inhibitory effect on ion channels can disrupt the release of neurotransmitters . This suggests that the neuronal environment and the state of ion channels can impact the efficacy and stability of Decynium 22 .

Safety and Hazards

1,1’-Diethyl-2,2’-cyanine iodide causes skin irritation and serious eye irritation. It is fatal if inhaled and toxic if swallowed or in contact with skin .

Future Directions

The future directions of 1,1’-Diethyl-2,2’-cyanine iodide research are not provided in the search results .

properties

IUPAC Name

(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYRVMSXMHEDTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20766-49-8 (Parent)
Record name Pseudoisocyanine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968
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DSSTOX Substance ID

DTXSID90883627
Record name 1,1'-Diethyl-2,2'-cyanine iodide
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Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

977-96-8, 63902-24-9
Record name Pseudoisocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=977-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pseudoisocyanine iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoisocyanine iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoisocyanin
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Record name Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1)
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Record name 1,1'-Diethyl-2,2'-cyanine iodide
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Record name 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide
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Record name PSEUDOISOCYANINE IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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